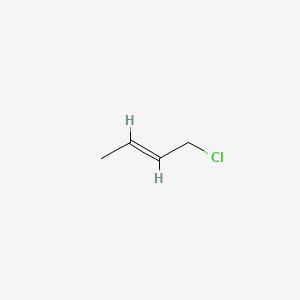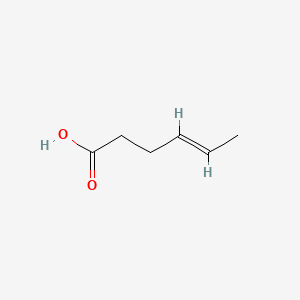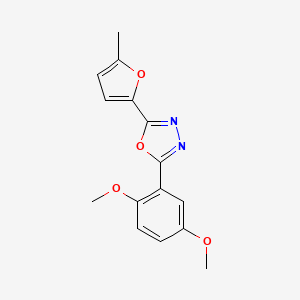
亚历山大碱
概述
描述
亚历士啶是一种属于双胍类抗菌化合物。它以其对多种病原体的广谱活性而闻名,包括细菌和真菌。 亚历士啶由于其强大的抗菌特性和破坏生物膜的能力,通常用于医疗和牙科应用 .
科学研究应用
亚历士啶具有广泛的科学研究应用,包括:
化学: 用作各种化学反应中的试剂,以及涉及抗菌化合物的研究。
生物学: 用于研究抗菌作用机制和生物膜破坏机制。
医学: 用于开发针对感染的抗菌治疗,特别是涉及生物膜的感染。
作用机制
亚历士啶通过与细菌和真菌细胞膜结合发挥其抗菌作用,破坏其完整性并导致细胞死亡。该化合物分别靶向革兰氏阴性菌和革兰氏阳性菌细胞壁中的脂多糖和脂磷壁酸。 这种结合阻止了Toll样受体的激活,从而减少炎症和免疫反应 .
安全和危害
未来方向
Alexidine dihydrochloride was recently proposed as a potential alternative to 2% chlorhexidine as it possesses similar antimicrobial properties, expresses substantivity and does not produce p-chloroaniline when mixed with sodium hypochlorite . Further investigations at the molecular level revealed the downregulation of biofilm-associated genes when exposed to Alexidine .
生化分析
Biochemical Properties
Alexidine plays a significant role in biochemical reactions, particularly due to its ability to interact with various biomolecules. It has been shown to bind to lipopolysaccharides and lipoteichoic acids, which are components of bacterial cell walls. This binding prevents cell activation by antibiotics, thereby enhancing the antimicrobial efficacy of treatments . Additionally, Alexidine interacts with proteins such as Bcl-xL and Bak, influencing apoptotic pathways .
Cellular Effects
Alexidine affects various cell types and cellular processes. In osteoclasts, it inhibits formation and bone resorption by disrupting F-actin ring formation and downregulating NFATc1 . In cancer cells, Alexidine promotes apoptosis by activating caspases and altering mitochondrial membrane potential . It also impacts cell signaling pathways, including the mitogen-activated protein kinase (MAPK) pathways, which are crucial for cell proliferation and differentiation .
Molecular Mechanism
At the molecular level, Alexidine exerts its effects through several mechanisms. It binds to bacterial membrane components, leading to cell membrane disruption and cell death . In cancer cells, Alexidine inhibits the interaction between anti-apoptotic and pro-apoptotic proteins, thereby promoting apoptosis . It also inhibits the activation of MAPK pathways, reducing the expression of genes involved in osteoclast differentiation and function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Alexidine change over time. It has been observed that Alexidine remains stable and retains its antimicrobial properties over extended periods . Prolonged exposure can lead to degradation and reduced efficacy. Long-term studies have shown that Alexidine can cause sustained inhibition of osteoclast activity and prolonged apoptotic effects in cancer cells .
Dosage Effects in Animal Models
The effects of Alexidine vary with different dosages in animal models. At low doses, it effectively inhibits bacterial growth and osteoclast activity without significant toxicity . At higher doses, Alexidine can cause adverse effects, including cytotoxicity and disruption of normal cellular functions . Threshold effects have been observed, where a minimal effective dose is required to achieve desired outcomes without toxicity.
Metabolic Pathways
Alexidine is involved in several metabolic pathways. It interacts with enzymes such as caspases and kinases, influencing apoptotic and signaling pathways . Alexidine also affects metabolic flux by altering the activity of enzymes involved in cellular respiration and energy production . These interactions can lead to changes in metabolite levels and overall cellular metabolism.
Transport and Distribution
Within cells and tissues, Alexidine is transported and distributed through various mechanisms. It binds to transporters and binding proteins, facilitating its movement across cell membranes . Alexidine accumulates in specific cellular compartments, such as mitochondria, where it exerts its apoptotic effects . Its distribution is influenced by factors such as cell type and the presence of specific transporters.
Subcellular Localization
Alexidine localizes to specific subcellular compartments, affecting its activity and function. It is often found in mitochondria, where it disrupts mitochondrial membrane potential and promotes apoptosis . Alexidine also localizes to the cell membrane, where it interacts with bacterial components and disrupts cell integrity . Post-translational modifications and targeting signals play a role in directing Alexidine to these specific compartments.
准备方法
合成路线和反应条件
亚历士啶的合成通常涉及六亚甲基二胺与氰胺反应,然后加入胍衍生物。 反应条件包括保持受控的温度和pH值,以确保形成所需的双胍结构 .
工业生产方法
在工业环境中,亚历士啶的生产涉及在受控条件下进行大规模化学反应。 该过程包括对最终产品的纯化,以确保其对医疗和牙科应用的有效性和安全性 .
化学反应分析
反应类型
亚历士啶会经历各种化学反应,包括:
氧化: 亚历士啶在特定条件下可以被氧化,导致形成不同的氧化产物。
还原: 涉及亚历士啶的还原反应会导致形成还原衍生物。
常见试剂和条件
氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。
还原: 使用硼氢化钠和氢化锂铝等还原剂。
取代: 卤素和烷基化剂等各种试剂用于取代反应.
形成的主要产物
从这些反应中形成的主要产物取决于所使用的特定条件和试剂。 例如,亚历士啶的氧化会导致形成氧化双胍衍生物,而还原会导致形成还原双胍化合物 .
相似化合物的比较
类似化合物
洗必泰: 另一种具有类似抗菌特性的双胍类化合物。
西替利定: 一种具有抗菌特性的季铵化合物。
六亚甲基双胍: 一种用于各种医疗应用的抗菌剂.
亚历士啶的独特性
亚历士啶的独特性在于其与细菌和真菌细胞膜的亲和力高于类似化合物,如洗必泰。 这种更高的亲和力导致更有效地破坏生物膜并增强抗菌活性 .
属性
IUPAC Name |
1-[N'-[6-[[amino-[[N'-(2-ethylhexyl)carbamimidoyl]amino]methylidene]amino]hexyl]carbamimidoyl]-2-(2-ethylhexyl)guanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H56N10/c1-5-9-15-21(7-3)19-33-25(29)35-23(27)31-17-13-11-12-14-18-32-24(28)36-26(30)34-20-22(8-4)16-10-6-2/h21-22H,5-20H2,1-4H3,(H5,27,29,31,33,35)(H5,28,30,32,34,36) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFVVNPBBFUSSHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CN=C(N)NC(=NCCCCCCN=C(N)NC(=NCC(CC)CCCC)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H56N10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
1715-30-6 (di-hydrochloride) | |
| Record name | Alexidine [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022573939 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID4048482 | |
| Record name | Alexidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4048482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
508.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Available as alexidine dihydrochloride, a solid; [MSDSonline] | |
| Record name | Alexidine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8084 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
22573-93-9 | |
| Record name | Alexidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22573-93-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Alexidine [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022573939 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Alexidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4048482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Alexidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.981 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ALEXIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GVN71CAL3G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Alexidine Dihydrochloride exert its antimicrobial effect?
A1: Alexidine Dihydrochloride (AXD) is a bis-biguanide antiseptic that targets the cytoplasmic and outer membranes of bacterial cells. [] It interacts with lipid components, particularly acidic phospholipids, causing membrane permeability changes, loss of osmoregulation, and leakage of essential cytoplasmic constituents. [] This ultimately leads to bacterial cell death. []
Q2: Is the antimicrobial mechanism of AXD specific to certain bacteria?
A2: No, AXD demonstrates broad-spectrum antimicrobial activity. Studies show efficacy against various Gram-positive and Gram-negative bacteria, including Enterococcus faecalis, Klebsiella species, and Staphylococcus species. [, ] Additionally, AXD effectively inhibits the growth of various fungi, including Fusarium species, Candida species, and Aspergillus fumigatus. [, , , ]
Q3: Does AXD affect Acanthamoeba, a type of protozoa?
A3: Yes, AXD exhibits amoebicidal activity against pathogenic Acanthamoeba strains like A. castellanii, A. polyphaga, and A. rhysodes. [] Notably, higher concentrations of AXD are required to eliminate Acanthamoeba cysts compared to trophozoites. []
Q4: What makes AXD's activity against Acanthamoeba clinically significant?
A4: AXD's effectiveness against Acanthamoeba is particularly relevant in treating Acanthamoeba keratitis, a severe corneal infection. AXD's potency against both trophozoites and cysts, combined with its relatively low toxicity to corneal tissues, positions it as a potential therapeutic option. []
Q5: How does AXD's structure contribute to its interaction with cell membranes?
A5: AXD possesses two cationic active sites and hydrophobic ethylhexyl end groups. [] The cationic sites facilitate electrostatic interactions with negatively charged components of microbial cell membranes, like acidic phospholipids. [, ] The hydrophobic end groups contribute to membrane association through hydrophobic interactions. []
Q6: Beyond its antimicrobial effects, does AXD exhibit anticancer properties?
A6: Yes, AXD has shown promise as an apoptosis-promoting anticancer agent. [] It demonstrates a higher cytotoxic effect on cancer cell lines, including head and neck cancer and pancreatic cancer, compared to untransformed cells. [, ]
Q7: What is the mechanism behind AXD's anticancer activity?
A7: AXD induces apoptosis in cancer cells by targeting the mitochondria. [] It inhibits PTPMT1, a mitochondrial-specific protein tyrosine phosphatase, leading to mitochondrial damage, depolarization of the mitochondrial membrane potential (ΔΨM), and ultimately, caspase activation and apoptosis. [, , ]
Q8: Does AXD interfere with conventional cancer treatments like chemotherapy or radiotherapy?
A8: Studies indicate that AXD does not interfere with the activities of common chemotherapeutic agents like cisplatin and 5-fluorouracil, nor does it hinder the effects of radiation therapy. []
Q9: How does heat affect AXD's antimicrobial efficacy in different containers?
A9: AXD's antimicrobial efficacy is significantly compromised when heated within high-density polyethylene (HDPE) containers, particularly those used for Bausch & Lomb's ReNu with MoistureLoc contact lens solution. [, , , ] This reduction in activity is observed against a broad range of microorganisms, including fungi and bacteria. [] Importantly, this effect is not seen when AXD is heated in glass containers, suggesting a specific interaction between AXD and the HDPE material. [, , , ]
Q10: What is the mechanism behind the loss of AXD's activity in heated HDPE containers?
A10: Research reveals that AXD permeates into the walls of heated HDPE containers, leading to a significant reduction in its concentration within the solution. [, ] This reduced concentration is insufficient to effectively inhibit microbial growth, potentially explaining the link between heated AXD solutions in HDPE containers and the Fusarium keratitis outbreaks. [, ]
Q11: Is the interaction between AXD and HDPE unique to specific HDPE formulations?
A11: While the interaction has been primarily observed with the specific HDPE used in certain Bausch & Lomb contact lens solution containers, the exact reason for this specificity remains unclear. Further research is needed to fully understand the contributing factors. [, , , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



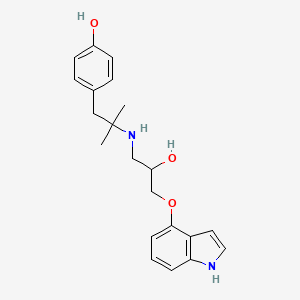
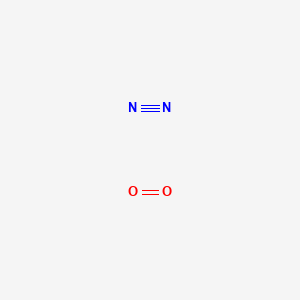
![5-O-[(3R)-1-benzylpiperidin-3-yl] 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B1196583.png)

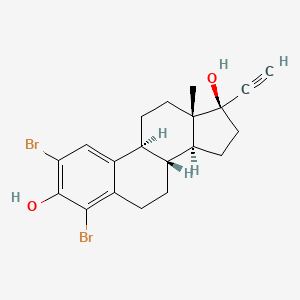
![Bicyclo[3.1.0]hexane](/img/structure/B1196588.png)



